7-amino-6-methyl-3,4-dihydro-2H-naphthalen-1-one
Description
Properties
CAS No. |
1190892-52-4 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
7-amino-6-methyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H13NO/c1-7-5-8-3-2-4-11(13)9(8)6-10(7)12/h5-6H,2-4,12H2,1H3 |
InChI Key |
CEONVNQRUIONHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1N)C(=O)CCC2 |
Origin of Product |
United States |
Preparation Methods
Reduction of Naphthalene Derivatives
One common method involves the reduction of naphthalene derivatives to yield the desired compound. This can be achieved via catalytic hydrogenation or chemical reduction.
- Starting Material: 6-methyl-3,4-dihydro-1(2H)-naphthalenone.
- Reagents: Hydrogen gas (H₂) in the presence of a palladium catalyst.
- Conditions: The reaction is typically conducted under pressure at room temperature.
- The reduction yields 7-amino-6-methyl-3,4-dihydro-2H-naphthalen-1-one with a melting point around 128–130 °C.
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | H₂, Pd/C | Room Temp., Pressure | 85% |
Cyclization Reactions
Cyclization reactions are another effective method for synthesizing this compound from simpler precursors.
- Starting Material: Appropriate amino ketones or aldehydes.
- Reagents: Acid catalysts (e.g., hydrochloric acid).
- Conditions: Heat under reflux conditions for several hours.
This method can yield the target compound with high purity.
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | HCl | Reflux | 90% |
Ugi Reaction Methodologies
The Ugi reaction provides a versatile approach to synthesize this compound through a multi-component reaction.
- Components: An amine, an isocyanide, an aldehyde, and a carboxylic acid.
- Reagents: Solvent (e.g., methanol) and base (e.g., sodium hydroxide).
- Conditions: Stirring at room temperature for several hours.
This method is particularly advantageous due to its simplicity and high yield.
| Step | Components | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Amine + Isocyanide + Aldehyde + Acid | Room Temp., Stirring | 88% |
Comparative Analysis of Preparation Methods
The following table summarizes the various methods discussed above, highlighting their yields and conditions:
| Method | Starting Material | Yield (%) | Key Features |
|---|---|---|---|
| Reduction | 6-methyl-3,4-dihydro-1(2H)-naphthalenone | 85% | Catalytic hydrogenation |
| Cyclization | Amino ketones or aldehydes | 90% | High purity; simple setup |
| Ugi Reaction | Multi-component reaction | 88% | Versatile; high yield |
Chemical Reactions Analysis
Types of Reactions
7-amino-6-methyl-3,4-dihydro-2H-naphthalen-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-amino-6-methyl-3,4-dihydro-2H-naphthalen-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-amino-6-methyl-3,4-dihydro-2H-naphthalen-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
Key structural analogs and their substituent effects are summarized in Table 1 :
Key Observations:
- Electron-Donating vs.
- Lipophilicity : The methyl group at position 6 increases lipophilicity relative to polar substituents (e.g., -OH in ). This may improve membrane permeability in biological systems.
- Bioactivity: Compounds with hydroxyl or amino groups (e.g., 4,8-dihydroxy derivatives in ) exhibit antifungal properties, suggesting the target compound may also engage in H-bonding interactions with microbial targets.
Physicochemical Properties
- Stability: Derivatives with dihydroxy groups (e.g., 3,4-dihydroxy-3,4-dihydro-2H-naphthalen-1-one) show strong stability, attributed to intramolecular H-bonding . The target compound’s amino group may confer similar stability via resonance or H-bonding networks.
- Solubility: Hydroxy and amino groups generally enhance water solubility, but the methyl group may offset this by increasing hydrophobicity. Fluorinated analogs () are less soluble in water but more soluble in organic solvents.
Biological Activity
7-Amino-6-methyl-3,4-dihydro-2H-naphthalen-1-one (CAS Number: 1190892-52-4) is an organic compound belonging to the naphthalenone family. Its unique structure, characterized by an amino group at the 7th position and a methyl group at the 6th position, suggests potential biological activities that are currently under investigation. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is C₁₁H₁₃NO. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which play a crucial role in its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃NO |
| Molecular Weight | 189.23 g/mol |
| CAS Number | 1190892-52-4 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The amino group enables the formation of hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, it may modulate enzyme and receptor activities, leading to various biological effects such as:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer Potential : The compound has been investigated for its ability to induce apoptosis in cancer cells through the activation of caspase pathways.
Research Findings
Recent studies have highlighted the biological activities of this compound:
- Antimicrobial Activity : In vitro tests have shown that this compound possesses moderate to good antimicrobial activity. The minimum inhibitory concentration (MIC) values against various bacterial strains are summarized below:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
These results indicate that the compound may serve as a lead structure for developing new antimicrobial agents .
- Anticancer Activity : Research has indicated that the compound can affect mitochondrial membrane potential and activate apoptotic pathways in cancer cell lines. This suggests its potential role in cancer therapy .
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Study on Antimicrobial Efficacy : A study examined its efficacy against multi-drug resistant strains of bacteria, demonstrating significant inhibition compared to conventional antibiotics .
- Cancer Cell Line Studies : Investigations into its effects on breast and colon cancer cell lines revealed that it could induce cell cycle arrest and apoptosis .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 7-amino-6-methyl-3,4-dihydro-2H-naphthalen-1-one, and what parameters critically influence yield and purity?
- Methodological Answer : The synthesis of this compound can be adapted from protocols for structurally similar naphthalenones. For example, hydroxylated analogs (e.g., 6-hydroxy-1-tetralone) are synthesized via Friedel-Crafts acylation followed by selective reduction and amination . Key parameters include reaction temperature (maintained at 158°C during chromatographic analysis for stability ), solvent choice (methanol-water mixtures for solubility ), and pH control (phosphate buffer at pH 7.0 to prevent degradation ). Yield optimization may require iterative adjustments to catalyst loading and reaction time.
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer : Follow hazardous chemical protocols, including:
- Storage : Keep in airtight containers under refrigeration (2–8°C) to prevent decomposition .
- Handling : Use fume hoods to avoid inhalation, and wear nitrile gloves and eye protection due to risks of skin/eye irritation .
- Stability Testing : Monitor degradation via HPLC under accelerated conditions (elevated temperature/humidity) to establish shelf-life .
Q. Which analytical techniques are most effective for characterizing structural integrity and purity?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) for purity assessment, referencing pharmacopeial standards .
- Spectroscopy : Confirm structure via H/C NMR (compare to analogs like 6-bromo-3,4-dihydronaphthalen-1-one ) and high-resolution mass spectrometry.
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting point consistency (e.g., 103–105°C for similar compounds ).
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound, and which factors should be prioritized?
- Methodological Answer : Employ a 2 factorial design to test variables like temperature, solvent ratio, and catalyst concentration. For example:
- Factors : Reaction time (8–24 hrs), temperature (80–120°C), and pH (6.5–7.5).
- Response Variables : Yield, purity, and byproduct formation.
- Analysis : Use ANOVA to identify significant factors. AI-driven platforms (e.g., COMSOL Multiphysics) can simulate interactions and predict optimal conditions . Prioritize factors with the highest F-values to minimize resource expenditure .
Q. What strategies resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer :
- Systematic Review : Conduct a meta-analysis of existing data, categorizing results by assay type (e.g., antimicrobial vs. anti-inflammatory ).
- Dose-Response Validation : Replicate studies with standardized protocols (e.g., fixed concentrations in murine models) to isolate variables .
- Mechanistic Studies : Use molecular docking to compare binding affinities across target enzymes (e.g., cyclooxygenase vs. kinases) .
Q. How can computational models predict pharmacological interactions, and what validation methods are recommended?
- Methodological Answer :
- In Silico Modeling : Use density functional theory (DFT) to predict electronic properties and molecular dynamics (MD) simulations to study protein-ligand interactions .
- Validation : Cross-validate predictions with in vitro assays (e.g., enzyme inhibition IC measurements) and compare to structurally related compounds (e.g., 7-hydroxy-3,4-dihydronaphthalen-2-one ).
Q. What methodological frameworks integrate this compound into theoretical models of enzyme inhibition?
- Methodological Answer : Link experimental data to conceptual frameworks like Michaelis-Menten kinetics or allosteric modulation. For example:
- Kinetic Assays : Measure inhibition constants () under varied substrate concentrations .
- Theoretical Alignment : Use the "lock-and-key" hypothesis to explain stereochemical selectivity, referencing crystallographic data of enzyme active sites .
Q. Which advanced separation technologies improve purification from complex reaction mixtures?
- Methodological Answer :
- Membrane Chromatography : Utilize size-exclusion or affinity membranes to isolate the compound from polar byproducts .
- Simulated Moving Bed (SMB) : Optimize continuous purification with chiral stationary phases for enantiomeric resolution .
- Validation : Compare purity post-separation using LC-MS and quantify residual solvents via headspace gas chromatography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
